3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes. This is followed by cyclization with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions are various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory properties.
Industry: The compound’s derivatives are used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-5-nitropyridine: Used as a precursor in the synthesis of pyrazole derivatives.
4,5-Dihydro-1H-pyrazole: A closely related compound with similar biological activities.
3,5-Diacetyl-2,6-dimethylpyridine: Another precursor used in the synthesis of pyrazole derivatives.
Uniqueness
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-acetyl-5,5-dimethyl-1,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h6,11H,1-3H3 |
InChI Key |
JFWPXVVAJQNXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(C1C#N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.